![molecular formula C14H31N5 B13770656 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- CAS No. 57137-50-5](/img/structure/B13770656.png)
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is a complex organic compound with a unique structure It is characterized by multiple amino groups and imine functionalities, making it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- typically involves the reaction of 1,2-ethanediamine with isopropylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine bonds. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, while the amino groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: This compound has similar structural features but lacks the imine functionalities.
1,2-Ethanediamine, N-methyl-: This compound has a methyl group instead of the isopropylidene group.
1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is unique due to its multiple imine and amino groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in multiple types of reactions sets it apart from other similar compounds.
特性
CAS番号 |
57137-50-5 |
|---|---|
分子式 |
C14H31N5 |
分子量 |
269.43 g/mol |
IUPAC名 |
N'-[2-(propan-2-ylideneamino)ethyl]-N-[2-[2-(propan-2-ylideneamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H31N5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h15-17H,5-12H2,1-4H3 |
InChIキー |
RNSVADAHBNMOEI-UHFFFAOYSA-N |
正規SMILES |
CC(=NCCNCCNCCNCCN=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


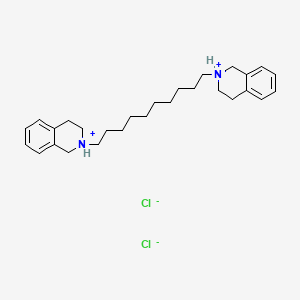
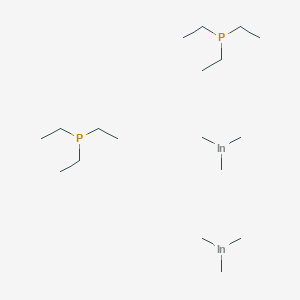
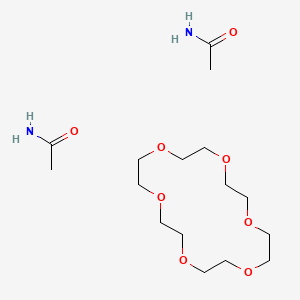
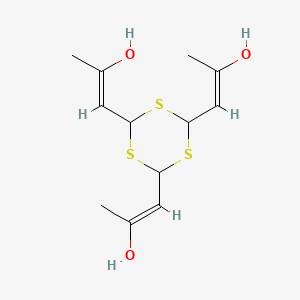
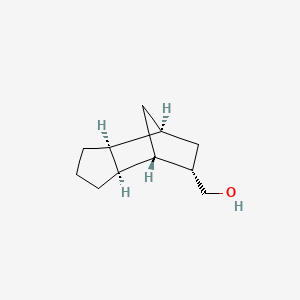
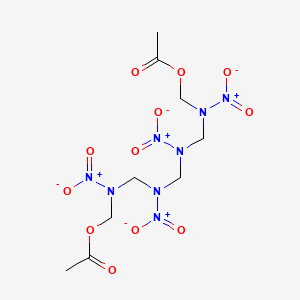
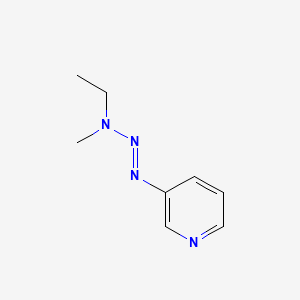
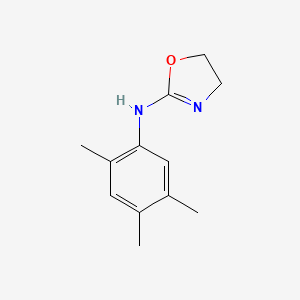
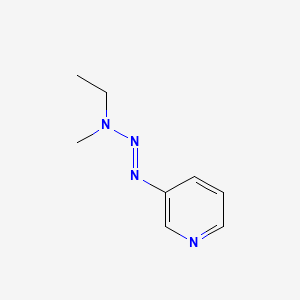
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
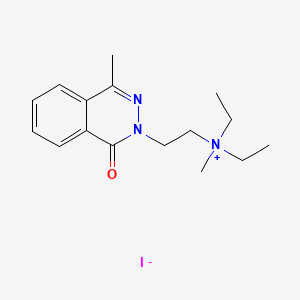

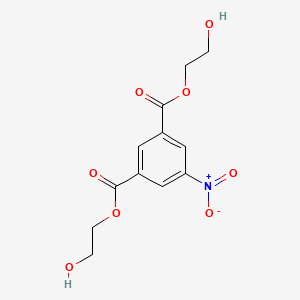
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
